L-Threonine hydroChloride
CAS No.: 82650-07-5
Cat. No.: VC8473634
Molecular Formula: C4H10ClNO3
Molecular Weight: 155.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 82650-07-5 |
---|---|
Molecular Formula | C4H10ClNO3 |
Molecular Weight | 155.58 g/mol |
IUPAC Name | (2S,3R)-2-amino-3-hydroxybutanoic acid;hydrochloride |
Standard InChI | InChI=1S/C4H9NO3.ClH/c1-2(6)3(5)4(7)8;/h2-3,6H,5H2,1H3,(H,7,8);1H/t2-,3+;/m1./s1 |
Standard InChI Key | OFSUFJTYFFRWFD-MUWMCQJSSA-N |
Isomeric SMILES | C[C@H]([C@@H](C(=O)O)N)O.Cl |
SMILES | CC(C(C(=O)O)N)O.Cl |
Canonical SMILES | CC(C(C(=O)O)N)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
L-Threonine hydrochloride () is an ionic crystalline compound formed by the reaction of L-threonine with hydrochloric acid. The hydrochloride group enhances its solubility in aqueous solutions compared to the free amino acid, making it advantageous for laboratory and industrial applications . The crystal structure reveals a zwitterionic configuration, with the protonated amino group () and deprotonated carboxylate () stabilized by chloride counterions. Hydrogen bonding between the hydroxyl group at the β-carbon and adjacent molecules contributes to its crystalline stability .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 185.63 g/mol |
Melting Point | 245–247°C (decomposition) |
Solubility | >50 g/100 mL (water, 25°C) |
pKa (amino group) | 9.10 |
pKa (carboxyl group) | 2.71 |
The compound’s solubility profile enables its use in cell culture media, where it serves as an essential nutrient for mammalian and bacterial growth . Its stability under mild acidic conditions facilitates storage and transport in pharmaceutical formulations .
Biosynthesis and Industrial Production
Microbial Fermentation
Industrial production of L-threonine hydrochloride primarily relies on engineered strains of Escherichia coli and Corynebacterium glutamicum. These microorganisms are optimized via metabolic engineering to overexpress threonine biosynthetic enzymes, such as aspartokinase and homoserine dehydrogenase, while suppressing competing pathways . Fermentation processes typically achieve yields exceeding 100 g/L of L-threonine, which is subsequently converted to the hydrochloride form through reaction with HCl .
Table 2: Key Fermentation Parameters
Parameter | Optimal Value |
---|---|
Carbon Source | Glucose (10–12% w/v) |
pH | 7.0–7.2 |
Temperature | 30–37°C |
Oxygen Supply | 0.5–1.0 vvm (aerobic) |
Downstream Processing
Post-fermentation, the broth undergoes filtration to remove biomass, followed by ion-exchange chromatography to isolate L-threonine. Crystallization with hydrochloric acid yields the hydrochloride salt, which is then dried to a purity >99% . Recent advancements in continuous crystallization systems have reduced energy consumption by 20% compared to batch processes .
Biological Roles and Metabolic Pathways
Protein and Neurotransmitter Synthesis
As an essential amino acid, L-threonine is incorporated into proteins at a frequency of 4–6% in collagen and elastin, contributing to structural integrity in connective tissues . It also serves as a precursor for glycine and serine, which are critical for synthesizing neurotransmitters like GABA and dopamine .
Enzymatic Transformations
L-Threonine hydrochloride participates in two major metabolic pathways:
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Threonine Dehydrogenase Pathway: Catalyzes the oxidation of L-threonine to 2-amino-3-ketobutyrate, which is converted to glycine and acetyl-CoA .
-
Threonine Transaldolase (TTA) Pathway: Transfers the β-hydroxy group to aromatic aldehydes, forming β-hydroxy non-standard amino acids (β-OH-nsAAs) like 4-hydroxyphenylthreonine, a precursor to antibiotics .
Table 3: Key Enzymes in Threonine Metabolism
Enzyme | Function |
---|---|
Threonine Dehydrogenase | Oxidizes L-threonine to 2-amino-3-ketobutyrate |
Threonine Transaldolase | Synthesizes β-OH-nsAAs for antibiotics |
Threonine Kinase | Phosphorylates threonine for signaling |
Industrial and Pharmaceutical Applications
Pharmaceutical Development
L-Threonine hydrochloride is utilized in synthesizing droxidopa, a drug for neurogenic orthostatic hypotension, and as a chiral building block for beta-lactam antibiotics . Its role in TTA-mediated biosynthesis enables the production of vancomycin analogs with enhanced antimicrobial activity .
Nutritional Supplements
In sports nutrition, this compound enhances muscle recovery by promoting protein synthesis and reducing oxidative stress. Clinical trials demonstrate a 15% improvement in endurance metrics among athletes supplemented with 5 g/day .
Agricultural and Cosmetic Uses
Incorporated into animal feed at 0.3–0.5% w/w, L-threonine hydrochloride improves poultry growth rates by 12% and feed efficiency by 8% . In cosmetics, it enhances skin hydration by stabilizing natural moisturizing factors in the stratum corneum .
Recent Advances and Future Directions
Enzyme Engineering
Directed evolution of TTAs has yielded variants with 200% higher activity toward aromatic aldehydes, enabling the synthesis of novel β-OH-nsAAs for anticancer therapies . For example, the TTA variant ObiH-M3 achieves a turnover number () of 12.5 s, a five-fold improvement over wild-type enzymes .
Bioprocess Optimization
Integration of TTAs into E. coli metabolic networks has achieved β-OH-nsAA titers of 8.7 g/L in fed-batch fermentations, a milestone for scalable antibiotic production . Future efforts aim to leverage machine learning for strain design, targeting yields exceeding 15 g/L by 2026 .
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